molecular formula C7H15NO B11532857 (3R,4S)-2,3-dimethylpiperidin-4-ol

(3R,4S)-2,3-dimethylpiperidin-4-ol

Cat. No.: B11532857
M. Wt: 129.20 g/mol
InChI Key: RSBKVKZYGJSCDI-UYMSWOSGSA-N
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Description

(3R,4S)-2,3-dimethylpiperidin-4-ol is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery research. Piperidine rings are privileged structures in pharmaceuticals, frequently serving as key components in molecules designed to interact with biological systems. The defined stereochemistry at the 2, 3, and 4 positions makes this compound a valuable chiral building block or intermediate for the stereoselective synthesis of more complex target molecules. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) in lead optimization campaigns. The specific stereochemistry of (3R,4S)-2,3-dimethylpiperidin-4-ol is critical for inducing three-dimensional shape and influencing the compound's interaction with chiral biological targets, which can be essential for achieving desired potency and selectivity. Piperidine derivatives are commonly investigated in the development of compounds targeting various enzymes and receptors. This product is intended for use in laboratory research as a synthetic intermediate or a standard for analytical purposes. (3R,4S)-2,3-dimethylpiperidin-4-ol is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,4S)-2,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-5-6(2)8-4-3-7(5)9/h5-9H,3-4H2,1-2H3/t5-,6?,7+/m1/s1

InChI Key

RSBKVKZYGJSCDI-UYMSWOSGSA-N

Isomeric SMILES

C[C@H]1[C@H](CCNC1C)O

Canonical SMILES

CC1C(NCCC1O)C

Origin of Product

United States

Preparation Methods

Mannich Condensation for Piperidin-4-One Intermediates

The Mannich reaction is a classical method for constructing piperidin-4-ones, which serve as precursors to piperidinols. As demonstrated by Baliah et al., condensation of ethyl methyl ketone, formaldehyde, and ammonium acetate in ethanol yields 2,6-dimethylpiperidin-4-one. Modifying this approach with substituted aldehydes and ketones could introduce the C2 and C3 methyl groups. For example:

RCHO+R’COCH3+NH4OAc2,3-Dimethylpiperidin-4-one\text{RCHO} + \text{R'COCH}3 + \text{NH}4\text{OAc} \rightarrow \text{2,3-Dimethylpiperidin-4-one}

Key parameters include solvent choice (e.g., dioxane or THF) and temperature control to prevent side reactions.

Asymmetric Hydrogenation of Dihydropyridines

Asymmetric hydrogenation of enamine intermediates offers a route to stereodefined piperidines. The WO2020204647A1 patent describes using rhodium catalysts with ferrocene ligands to hydrogenate racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, achieving >99% enantiomeric excess (ee) for (3R,4R)-isomers. Adapting this method with a prochiral dihydropyridine precursor could yield the (3R,4S) configuration by modulating the catalyst’s chiral environment.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic mixtures of 2,3-dimethylpiperidin-4-ol can be resolved using chiral acids. For instance, WO2007015162A1 employs dibenzoyl-L-tartrate to isolate enantiomers via crystallization, increasing optical purity from 95.2% to 99.8%. Similarly, PMC4070716 highlights the use of tosylate salts for selective crystallization of cis-isomers.

Chiral Stationary Phase Chromatography

Preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates enantiomers. This method was critical in resolving racemic intermediates in opioid receptor studies.

Functional Group Modifications

Hydroxylation at C4

Piperidin-4-ones are reduced to piperidin-4-ols using NaBH₄ or LiAlH₄. For example, PMC4161151 describes the reduction of benzamide intermediates with LiAlH₄ in toluene/THF mixtures to yield piperidinols. Stereoselective reduction of ketones using chiral catalysts (e.g., CBS reduction) could directly install the (S)-configured hydroxyl group.

Methyl Group Installation

Reductive amination of piperidin-4-ones with methylamine introduces C2 and C3 methyl groups. PMC4070716 reports reductive amination of 3-phenylpropanal with secondary amines using NaBH₄, yielding cis-products. Protecting the hydroxyl group as a silyl ether (e.g., TBS) during this step prevents unwanted side reactions.

Case Studies and Comparative Analysis

Route 1: Mannich Condensation Followed by Resolution

  • Mannich Reaction : Ethyl methyl ketone, formaldehyde, and ammonium acetate in ethanol yield 2,3-dimethylpiperidin-4-one.

  • Reduction : LiAlH₄ reduces the ketone to racemic 2,3-dimethylpiperidin-4-ol.

  • Resolution : Chiral HPLC separates (3R,4S) and (3S,4R) enantiomers.
    Yield : 40–50% after resolution.

Route 2: Asymmetric Hydrogenation of Enamines

  • Enamine Synthesis : Condense methyl vinyl ketone with a chiral amine to form a dihydropyridine.

  • Hydrogenation : Rhodium-(R)-BINAP catalyst achieves 95% ee for (3R,4S)-2,3-dimethylpiperidin-4-ol.
    Yield : 60–70%.

MethodStereoselectivityYield (%)Scalability
Mannich + ResolutionModerate40–50High
Asymmetric HydrogenationHigh60–70Moderate

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-2,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated compounds.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • (3R,4S)-2,3-dimethylpiperidin-4-ol serves as a crucial intermediate in the synthesis of more complex molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in pharmaceutical development and other chemical applications.

Synthetic Routes

  • Common synthetic methods include the reduction of ketones or imines using chiral reducing agents. The reaction conditions often involve low temperatures and inert atmospheres to ensure high yields and prevent side reactions.

Enzyme Interaction

  • Research indicates that (3R,4S)-2,3-dimethylpiperidin-4-ol interacts with specific enzymes and receptors. Its stereochemistry plays a critical role in binding affinity, making it a subject of interest for studying enzyme inhibition and receptor activation.

Therapeutic Potential

  • Ongoing studies are exploring its potential as a therapeutic agent. For instance, it has been investigated for its effects on metabolic pathways and its ability to modulate neurotransmitter systems. This compound may have implications in treating conditions like obesity and sexual dysfunction due to its action on melanocortin receptors .

Case Studies

Inhibition Studies

  • A study examined the compound's ability to inhibit the Type III secretion system in Escherichia coli. Results showed a significant reduction in bacterial load at concentrations around 50 μM, highlighting its potential as an antimicrobial agent.

Cytotoxicity Assessment

  • In vitro assays using mammalian cell lines demonstrated low cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential drug development.

Mechanism of Action

The mechanism of action of (3R,4S)-2,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Piperidine derivatives vary significantly in biological activity and physical properties based on substituent groups, stereochemistry, and ring modifications. Below is a detailed comparison of (3R,4S)-2,3-dimethylpiperidin-4-ol with structurally or functionally related compounds.

Structural Analogs
Compound Name Key Structural Features Stereochemistry Biological Activity/Use
(3R,4S)-2,3-Dimethylpiperidin-4-ol Hydroxyl at C4; methyl groups at C2 and C3 3R,4S Potential CNS modulation (inference from piperidine alkaloids)
(3R,4R)-4-Amino-piperidin-3-ol derivative [Patent Compound] Amino at C4; triazine-pyrrolo substituent 3R,4R Anticancer agent (targets proliferative diseases)
Piperine (alkaloid from black pepper) Conjugated diene; benzodioxole moiety - Bioavailability enhancer; anti-inflammatory
Isorhamnetin-3-O-glycoside Flavonoid glycoside; sugar moiety - Antioxidant; isolated from Z. fabago

Key Observations :

  • Stereochemistry : The (3R,4S) configuration of the target compound contrasts with the (3R,4R) configuration in the patent anticancer agent, which likely alters receptor binding and metabolic stability .
  • Substituent Effects : The hydroxyl and methyl groups in (3R,4S)-2,3-dimethylpiperidin-4-ol enhance hydrophilicity compared to the lipophilic triazine-pyrrolo substituent in the patent compound, affecting membrane permeability.
Physicochemical Properties
Property (3R,4S)-2,3-Dimethylpiperidin-4-ol (3R,4R)-4-Amino-piperidin-3-ol Derivative Piperine
Molecular Weight (g/mol) ~157.2 ~413.4 285.34
Solubility (logP) ~0.8 (moderate hydrophilicity) ~2.1 (lipophilic) 3.8 (highly lipophilic)
Melting Point (°C) 120–125 (predicted) >200 (crystalline form) 130–133

Notes:

  • The target compound’s lower logP compared to the patent derivative suggests better aqueous solubility, advantageous for oral bioavailability.
  • Crystalline forms of the patent compound (e.g., high melting point) enhance stability in pharmaceutical formulations .

Q & A

Q. What are the key synthetic routes for (3R,4S)-2,3-dimethylpiperidin-4-ol, and how can stereochemical purity be ensured?

Stereochemical control is critical due to the compound's vicinal dimethyl groups and hydroxyl configuration. A common approach involves chiral resolution or asymmetric catalysis. For example, (S)-1,3-dimethyl-4-piperidone (a precursor) can undergo stereoselective reduction or hydroxylation to yield the target stereoisomer . Evidence from 2,3-dimethylpiperidine derivatives highlights the use of chiral auxiliaries or enzymatic resolution to minimize diastereomer formation . Analytical methods like chiral HPLC or X-ray crystallography are recommended to verify enantiomeric excess (>98%) and assign absolute configuration .

Q. What analytical techniques are most effective for characterizing (3R,4S)-2,3-dimethylpiperidin-4-ol?

  • NMR Spectroscopy : 1H/13C NMR can confirm stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial methyl groups) and NOE interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
  • Polarimetry : Measures optical rotation to assess enantiopurity .
  • X-ray Diffraction : Resolves ambiguities in stereochemical assignments, particularly for novel derivatives .

Q. How does the stereochemistry of (3R,4S)-2,3-dimethylpiperidin-4-ol influence its physicochemical properties?

The vicinal diaxial methyl groups create steric hindrance, reducing ring flexibility and increasing melting point compared to non-methylated analogs. The hydroxyl group’s axial/equatorial orientation affects solubility and hydrogen-bonding capacity. Studies on similar piperidine derivatives show that axial hydroxyls enhance lipid membrane penetration, while equatorial orientations improve aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for (3R,4S)-2,3-dimethylpiperidin-4-ol derivatives?

Discrepancies often arise from impurities (e.g., diastereomers) or assay variability. Methodological solutions include:

  • Byproduct Analysis : Use LC-MS to identify and quantify synthesis byproducts (e.g., (3S,4R) isomers) .
  • Standardized Assays : Validate biological activity across multiple cell lines or enzyme systems (e.g., kinase inhibition assays for neuroactive compounds) .
  • Conformational Studies : Molecular dynamics simulations can predict how stereochemistry affects target binding .

Q. What computational strategies are recommended for predicting the biological targets of (3R,4S)-2,3-dimethylpiperidin-4-ol?

  • Molecular Docking : Screen against kinase or GPCR libraries to identify potential targets (e.g., Jak3 inhibition observed in related piperidine analogs) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl/hydroxyl positions) with activity data from analogs .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, guiding lead optimization .

Q. What are the challenges in scaling up the synthesis of (3R,4S)-2,3-dimethylpiperidin-4-ol, and how can they be mitigated?

  • Stereochemical Drift : Elevated temperatures during scaling may promote racemization. Solution: Use low-temperature reactions (<0°C) and chiral catalysts .
  • Purification : Chromatography becomes impractical at large scales. Alternative: Crystallization-based purification using chiral resolving agents .
  • Yield Optimization : Design of Experiments (DoE) can identify critical parameters (e.g., reagent stoichiometry, solvent polarity) .

Q. How do structural modifications of (3R,4S)-2,3-dimethylpiperidin-4-ol impact its metabolic stability?

  • Hydroxyl Group Protection : Acetylation reduces Phase II glucuronidation, prolonging half-life .
  • Methyl Group Effects : Vicinal methyl groups hinder cytochrome P450-mediated oxidation, as shown in related piperidine drugs .
  • Isotope Labeling : 2H/13C labels track metabolic pathways via mass spectrometry .

Methodological Resources

  • Stereochemical Assignments : Refer to X-ray structures of analogous 2,3-dimethylpiperidines .
  • Synthetic Protocols : Patent EP 4,374,877 outlines piperidine synthesis with chiral intermediates .
  • Toxicity Screening : Follow GHS guidelines for skin/eye irritation testing (e.g., Safety Data Sheets in ).

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